Physicochemical Profile: Lipophilicity (clogP) as a Key Selectivity Driver
The predicted lipophilicity (logP) of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol is estimated to be approximately 1.3, placing it in a moderate lipophilicity range often associated with favorable blood-brain barrier (BBB) penetration . This calculated value distinguishes it from more polar analogs lacking the N-methyl group, which would exhibit a lower logP, and from more lipophilic derivatives with longer alkyl chains, which would exhibit a higher logP. This balance is a quantifiable parameter for selecting this specific intermediate for CNS-targeted drug discovery programs .
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | clogP ≈ 1.3 (estimated) |
| Comparator Or Baseline | 4-(1H-pyrazol-5-yl)butan-1-ol (des-methyl analog): Estimated clogP < 1.0 |
| Quantified Difference | Increase of > 0.3 log units due to N-methyl substitution. |
| Conditions | In silico prediction; context of central nervous system drug design guidelines |
Why This Matters
A clogP of ~1.3 is within a 'goldilocks zone' for CNS drug candidates, making this compound a strategically advantageous starting point compared to more polar or lipophilic alternatives.
